molecular formula C17H21N9O B12269498 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12269498
M. Wt: 367.4 g/mol
InChI Key: NQUIXCDTJIJMGJ-UHFFFAOYSA-N
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Description

6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of morpholine and pyridazine groups enhances its chemical properties, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions One common method starts with the preparation of the pyridazine derivative, which is then reacted with morpholine under controlled conditions to form the morpholinyl-pyridazine intermediateThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-throughput screening and process analytical technology (PAT) ensures that the production meets regulatory standards and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 6-(morpholin-4-yl)pyridazin-3-amine
  • 4-(4-chloro-phen-yl)-6-(morpholin-4-yl)pyridazin-3-one
  • 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Uniqueness

Compared to similar compounds, 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N9O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[6-[4-(7H-purin-6-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C17H21N9O/c1-2-14(25-7-9-27-10-8-25)23-22-13(1)24-3-5-26(6-4-24)17-15-16(19-11-18-15)20-12-21-17/h1-2,11-12H,3-10H2,(H,18,19,20,21)

InChI Key

NQUIXCDTJIJMGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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